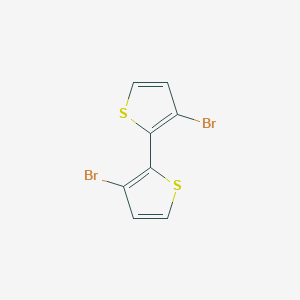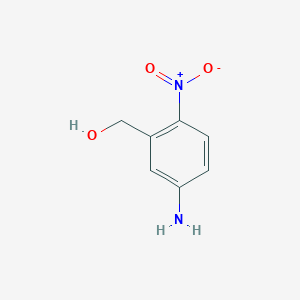
3,3'-Dibromo-2,2'-bithiophene
Übersicht
Beschreibung
3,3’-Dibromo-2,2’-bithiophene is an organobromine compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where bromine atoms are substituted at the 3 and 3’ positions of the thiophene rings. This compound is known for its applications in the field of organic electronics and optoelectronics, particularly in the synthesis of semiconducting molecules and polymers .
Wirkmechanismus
Target of Action
3,3’-Dibromo-2,2’-bithiophene is primarily used in the synthesis of semiconducting molecules, oligothiophenes, and polymers . These materials are the primary targets of the compound and play a crucial role in the development of various optoelectronic and electronic devices, including organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells .
Mode of Action
The compound interacts with its targets through a process known as polymerization . This involves the formation of a large molecule, a polymer, from many smaller repeating units, or monomers. The bromine atoms in the 3,3’-Dibromo-2,2’-bithiophene molecule can be substituted with other functional groups, such as fluorine (F) or cyano (CN), to make the structure more electron-deficient . This has a significant impact on the device performance in terms of charge mobility, stability, and overall device efficiency .
Biochemical Pathways
It is known that the compound can be used to synthesize more complex structures, such as dithieno [3,2-b:2,3-d]pyrroles (dtp), dithieno [3,2-b:2,3-d]silole (dts), dithieno [3,2-b:2,3-d]selenophene (dtse), dithieno [3,2-b:2′,3′-d]germole (dtg) and 4,4′-spiro-bis [cyclopenta [2,1-b;3,4-b′]dithiophene] (sct) . These structures have applications in a variety of organic electronic and optoelectronic devices .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has low solubility, dissolving in some organic solvents such as toluene .
Result of Action
The molecular and cellular effects of 3,3’-Dibromo-2,2’-bithiophene’s action are primarily seen in the performance of the devices it is used to construct. The compound’s ability to form polymers with desirable electronic properties can enhance the charge mobility, stability, and overall efficiency of devices such as organic solar cells and thin film transistors .
Action Environment
The action of 3,3’-Dibromo-2,2’-bithiophene can be influenced by environmental factors. For instance, the compound should be stored under inert gas and away from heat . Additionally, the compound’s performance in device construction can be affected by the conditions under which the devices are fabricated and operated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dibromo-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene. One common method includes the addition of bromine to a solution of 2,2’-bithiophene in a mixture of acetic acid and chloroform at low temperatures (5-15°C). The reaction is allowed to proceed for several hours, followed by quenching with an aqueous solution of potassium hydroxide .
Industrial Production Methods: Industrial production of 3,3’-Dibromo-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Dibromo-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or cyano groups. This is often achieved through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted bithiophenes with different functional groups.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Dibromo-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the synthesis of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).
Chemical Sensors: Employed in the development of chemical sensors due to its semiconducting properties.
Polymer Synthesis: Acts as a building block for the synthesis of low-bandgap polymers used in various electronic devices
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene: Lacks bromine substitution, resulting in different electronic properties.
2,5-Dibromothiophene: Bromine atoms are substituted at different positions, leading to variations in reactivity and applications.
5,5’-Dibromo-2,2’-bithiophene: An isomer with bromine atoms at the 5 and 5’ positions, used in similar applications but with distinct properties
Uniqueness: 3,3’-Dibromo-2,2’-bithiophene is unique due to its specific bromine substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the design and synthesis of advanced optoelectronic devices .
Eigenschaften
IUPAC Name |
3-bromo-2-(3-bromothiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRZCEVRNLKHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356044 | |
| Record name | 3,3'-dibromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51751-44-1 | |
| Record name | 3,3'-dibromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-DIBROMO-2,2'-BITHIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,3'-dibromo-2,2'-bithiophene?
A1: this compound possesses the molecular formula C8H4Br2S2 and a molecular weight of 324.05 g/mol. Its structure has been confirmed through X-ray crystallography, revealing a head-to-head conformation with significant distortion due to steric hindrance between the bromine atoms [].
Q2: How does the presence of bromine atoms in this compound influence its properties compared to the unsubstituted 2,2'-bithiophene?
A2: The bromine atoms in this compound introduce steric hindrance and electron-withdrawing effects. These factors contribute to a higher ionization potential, a wider optical band gap, and reduced conductivity in polymers derived from this compound compared to unsubstituted poly(bithiophene) [, ].
Q3: Can this compound be further functionalized, and if so, what methods are commonly used?
A3: Yes, the bromine atoms act as versatile leaving groups, enabling various functionalization strategies. These include:
- Grignard reactions: Transformation to 3,3'-dialkyl-2,2'-bithiophenes by reacting with alkyl magnesium halides [].
- Ullmann-type coupling reactions: Formation of C-N bonds, as demonstrated by the synthesis of N-(4-hexylbenzoyl) dithieno[3,2-b:2’,3’-d]pyrrole [, ].
- Metal-catalyzed reactions: Palladium-catalyzed hydrodebromination allows for selective removal of bromine atoms, providing access to various bromothiophene and bromobithiophene derivatives [].
Q4: What are the potential applications of this compound in material science?
A4: this compound serves as a precursor for synthesizing polymers with tailored properties. For example, it's used to create:
- Poly(3,3′-dibromo-2,2′-bithiophene): This polymer, while exhibiting lower conductivity than its unsubstituted counterpart, offers improved solubility and processibility, making it suitable for applications requiring solution-based processing [].
- Donor-acceptor copolymers: By incorporating electron-rich bithiophene units derived from this compound with electron-deficient units, polymers with interesting optoelectronic properties can be developed [].
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Common characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the 1H and 13C nuclei [, ].
- Fourier Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the molecule [, ].
- X-ray crystallography: Determines the three-dimensional structure of the molecule in its crystalline form [].
- Electrochemical techniques: Cyclic voltammetry can provide insights into the electrochemical behavior of this compound and its polymerized forms [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)



